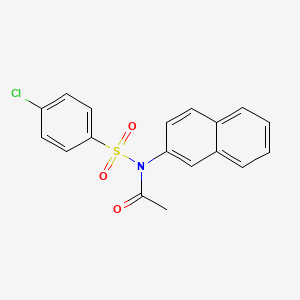

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide

Description

N-(4-Chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a 4-chlorobenzenesulfonyl group and a naphthalen-2-yl moiety attached to the acetamide nitrogen. This structure combines the pharmacophoric features of sulfonamides (known for antimicrobial and anti-inflammatory properties) and acetamides (often associated with CNS activity and enzyme inhibition).

Properties

IUPAC Name |

N-(4-chlorophenyl)sulfonyl-N-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S/c1-13(21)20(24(22,23)18-10-7-16(19)8-11-18)17-9-6-14-4-2-3-5-15(14)12-17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYGXEKELQVGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a naphthalene ring and a chlorobenzenesulfonyl group, which are significant for its biological activity. The sulfonamide functional group is known for its ability to mimic para-aminobenzoic acid, which plays a crucial role in inhibiting bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.

- Antimicrobial Activity : Its structure suggests potential antimicrobial properties, particularly against bacterial pathogens.

- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative activity against cancer cell lines, suggesting that this compound may also possess such properties.

Antimicrobial Activity

Studies have shown that sulfonamide compounds can act as effective antimicrobial agents. The presence of the naphthalene moiety enhances the lipophilicity of the compound, potentially improving membrane permeability and interaction with microbial targets.

Antiproliferative Effects

A study evaluating various N-(naphthalen-2-yl)acetamides demonstrated significant antiproliferative activity against several human cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| Nasopharyngeal (NPC-TW01) | 0.6 |

| Lung Carcinoma (H661) | Not specified |

| Hepatoma (Hep3B) | Not specified |

| Renal Carcinoma (A498) | Not specified |

| Gastric Cancer (MKN45) | Not specified |

The most notable activity was observed against NPC-TW01 cells, where the compound altered cell cycle distribution and inhibited proliferation by causing accumulation in the S phase .

Case Studies

- Inhibition of Viral Replication : Compounds structurally related to this compound have been investigated for their antiviral properties. For instance, certain analogues have shown potent inhibitory effects against human adenoviruses, indicating that similar mechanisms might be exploitable for this compound .

- Cancer Therapeutics : Research on related compounds has highlighted their potential as selective inhibitors of antiapoptotic proteins like Mcl-1, which is overexpressed in many cancers. This suggests that this compound could be further explored in cancer therapy .

Comparative Analysis

When compared to similar compounds such as N-(4-chlorobenzenesulfonyl)-N-phenylacetamide and N-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, the unique combination of functional groups in this compound may confer distinct biological activities and reactivity profiles.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide + naphthalene | Antimicrobial, antiproliferative |

| N-(4-chlorobenzenesulfonyl)-N-phenylacetamide | Sulfonamide + phenyl group | Moderate antimicrobial |

| N-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)acetamide | Sulfonamide + naphthalene with methyl substitution | Varies |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorobenzenesulfonyl group in the target compound provides a balance of electron-withdrawing character and lipophilicity, which may enhance binding to hydrophobic enzyme pockets compared to less lipophilic analogs like 37 (piperazinyl-SO₂) .

Synthetic Accessibility :

- The target compound can be synthesized via copper-catalyzed sulfonylation (similar to ’s method for 4p ), using sodium 4-chlorobenzenesulfinate and N-(naphthalen-2-yl)acetamide precursors .

- In contrast, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () requires refluxing with acetic anhydride, highlighting the versatility of sulfonamide-acetamide synthesis routes .

Physicochemical Properties :

- The target compound’s estimated logP (~4.8) suggests moderate lipophilicity, comparable to naphthalen-1-yl analogs (e.g., 15 with logP 3.9) but higher than polar derivatives like 37 (logP ~1.5). This positions it favorably for blood-brain barrier penetration .

Critical Analysis of Contradictory Evidence

- Crystal Structure vs. Solubility: notes that electron-withdrawing meta-substituents (e.g., -NO₂) reduce solubility by increasing crystal lattice stability. However, the target’s para-Cl substituent may mitigate this effect, balancing solubility and permeability .

- Synthetic Yields : While reports high yields for sulfonamide-acetamides (e.g., 4p ), ’s nitro-substituted analog required rigorous purification, underscoring the impact of substituents on reaction efficiency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)acetamide?

- Methodology : The compound is synthesized via copper-catalyzed coupling of sodium sulfinates with aryl halides in green solvents (e.g., water or ethanol). Key steps include sulfonamide bond formation using 4-chlorobenzenesulfonyl chloride and naphthalen-2-amine derivatives under reflux conditions. Reaction optimization involves controlling stoichiometry, temperature (80–100°C), and catalyst loading (5–10 mol% CuI) .

- Alternative Route : Acylation of amines using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as reagents. This method employs acetone as a solvent with K₂CO₃ as a base, achieving yields up to 85% after 4 hours .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of sulfonamide (δ 7.5–8.5 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃) groups. Coupling constants (e.g., J = 8.2 Hz for naphthalene protons) verify substitution patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., S–N bond: 1.63 Å) and dihedral angles (e.g., 60.5° between aromatic rings). SHELXL is used for refinement, with hydrogen bonds (N–H···O) stabilizing crystal packing .

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonyl chlorides and amines. Green solvents (e.g., ethanol) reduce environmental impact .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. TLC (Rf = 0.5 in 3:7 EA/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. receptor modulation) be resolved?

- Experimental Design : Use orthogonal assays (e.g., fluorescence polarization for enzyme kinetics and SPR for receptor binding) to validate target interactions. Dose-response curves (IC₅₀ vs. EC₅₀) distinguish inhibitory vs. agonistic effects .

- Data Analysis : Apply statistical models (e.g., Hill equation) to account for assay variability. Cross-reference with structural analogs (e.g., sulfonamide derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies address crystallographic disorder in X-ray structures of this compound?

- Refinement Techniques : Use SHELXL's PART instruction to model disordered atoms. Apply restraints (e.g., SIMU/DELU) to thermal parameters for overlapping electron density regions .

- Data Collection : Optimize crystal growth (slow evaporation in toluene) and collect high-resolution data (≤1.0 Å) to reduce ambiguity. Twinning tests (e.g., ROTAX) identify non-merohedral twinning .

Q. How to design enzyme inhibition studies targeting the sulfonamide moiety?

- Target Selection : Focus on carbonic anhydrase or matrix metalloproteinases (MMPs), where sulfonamides act as zinc-binding groups. Use recombinant enzymes (e.g., CA II) for in vitro assays .

- Competitive Assays : Measure Ki values via Lineweaver-Burk plots with varying substrate (e.g., 4-nitrophenyl acetate) and inhibitor concentrations. Confirm binding via ITC (ΔH = −10 kcal/mol) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.